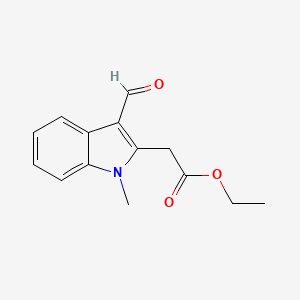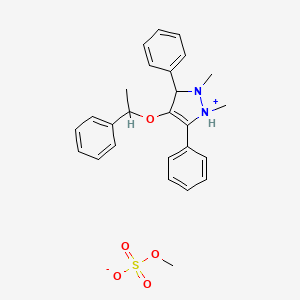
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The starting materials are often commercially available compounds, and the synthesis may include the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Substitution reactions:
Etherification: The phenylethoxy group is introduced through an etherification reaction.
Quaternization: The final step involves the quaternization of the pyrazole nitrogen with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to exert biological effects.
Altering cellular processes: Affecting cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3,5-diphenylpyrazolium salts: Similar in structure but lack the phenylethoxy group.
Phenylethoxy-substituted pyrazoles: Similar in having the phenylethoxy group but differ in other substituents.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
60614-75-7 |
|---|---|
Fórmula molecular |
C26H30N2O5S |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,5-diphenyl-4-(1-phenylethoxy)-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C25H26N2O.CH4O4S/c1-19(20-13-7-4-8-14-20)28-25-23(21-15-9-5-10-16-21)26(2)27(3)24(25)22-17-11-6-12-18-22;1-5-6(2,3)4/h4-19,23H,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
ASVPCSFBMUPZBR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC2=C([NH+](N(C2C3=CC=CC=C3)C)C)C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



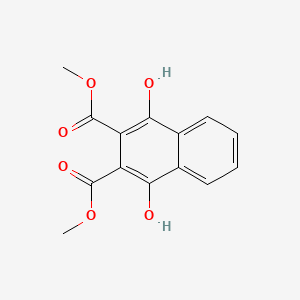
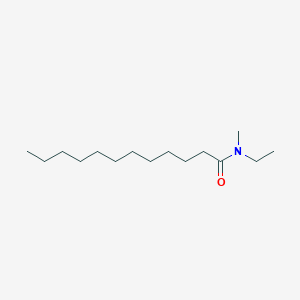
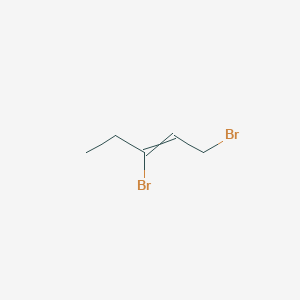
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)
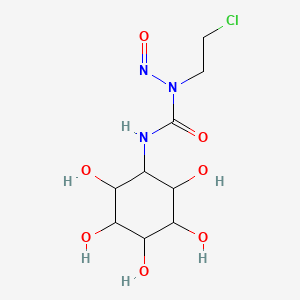
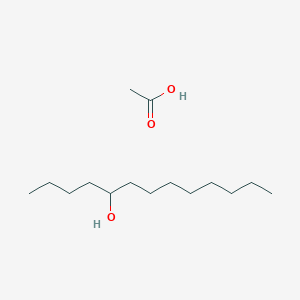
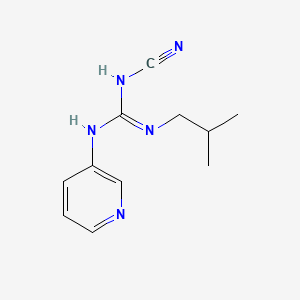
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
